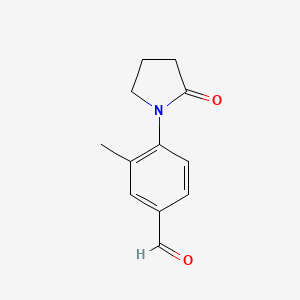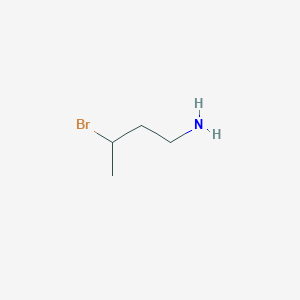
3-Bromobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobutan-1-amine is an organic compound with the molecular formula C4H10BrN. It is a primary amine where a bromine atom is attached to the third carbon of a butane chain, and an amino group is attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromobutan-1-ol with ammonia or an amine under suitable conditions. Another method includes the nucleophilic substitution of 3-bromobutane with an amine .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobutan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form secondary amines.
Substitution Reactions: The compound can participate in substitution reactions where the bromine atom is replaced by other functional groups
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, ethers, or other substituted amines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines
Scientific Research Applications
3-Bromobutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromobutan-1-amine involves its reactivity as a nucleophile and its ability to form stable intermediates. The amino group can participate in hydrogen bonding and other interactions, making it a valuable component in various chemical reactions. The bromine atom’s presence allows for easy substitution, facilitating the formation of diverse derivatives .
Comparison with Similar Compounds
4-Bromobutan-1-amine: Similar structure but with the bromine atom on the fourth carbon.
1-Bromobutane: A primary haloalkane without the amino group.
3-Bromo-3-buten-1-ol: Contains a double bond and a hydroxyl group instead of an amino group
Uniqueness: 3-Bromobutan-1-amine’s unique combination of a bromine atom and an amino group on a butane chain makes it particularly versatile in organic synthesis. Its ability to undergo various reactions and form stable intermediates sets it apart from other similar compounds .
Properties
Molecular Formula |
C4H10BrN |
|---|---|
Molecular Weight |
152.03 g/mol |
IUPAC Name |
3-bromobutan-1-amine |
InChI |
InChI=1S/C4H10BrN/c1-4(5)2-3-6/h4H,2-3,6H2,1H3 |
InChI Key |
YCLCLQBXCBOFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


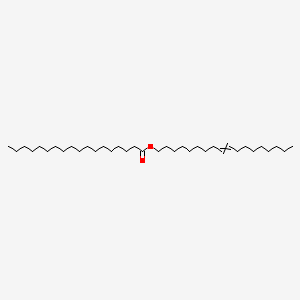
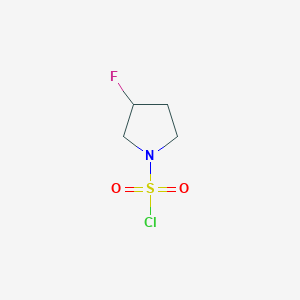
![4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440792.png)
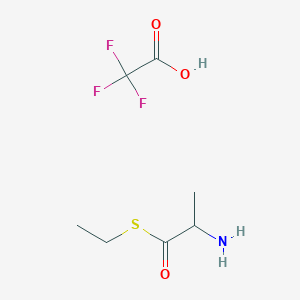

![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-](/img/structure/B12440837.png)
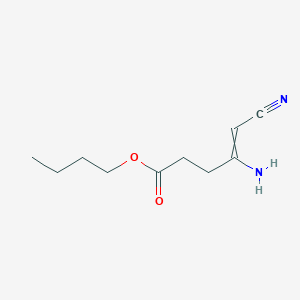
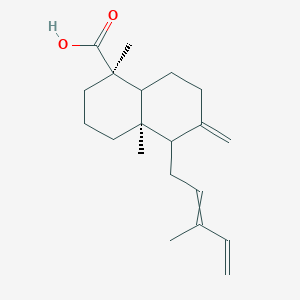
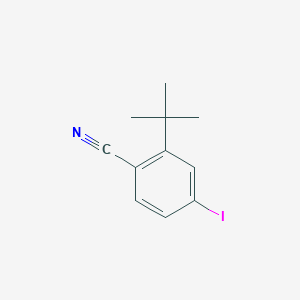
![8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12440849.png)
![tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B12440850.png)
![(3S,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12440851.png)
![2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride](/img/structure/B12440858.png)
